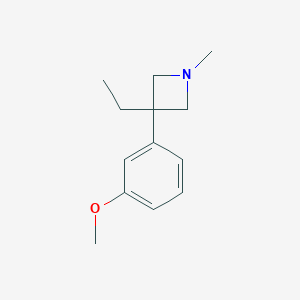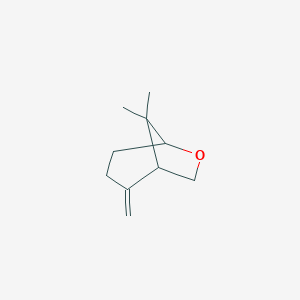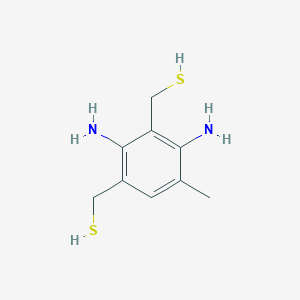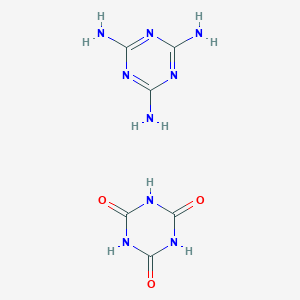
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidine, 3-ethyl-3-(m-methoxyphenyl)-1-methyl-, also known as EMMP, is a chemical compound with potential applications in scientific research. It is a type of azetidine derivative that has been synthesized and studied for its unique properties and potential uses. In
Applications De Recherche Scientifique
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential applications in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects in vitro and in vivo. It has also been studied for its potential use as a fluorescent probe for imaging and detection of cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been used in various assays to study cellular processes such as cell migration, invasion, and proliferation. Its potential uses in scientific research are still being explored.
Mécanisme D'action
The mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix and play a role in tumor invasion and metastasis. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is involved in angiogenesis. Further studies are needed to fully understand the mechanism of action of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
Biochemical and Physiological Effects
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, as well as the proliferation of endothelial cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Further studies are needed to fully understand the biochemical and physiological effects of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-.
Avantages Et Limitations Des Expériences En Laboratoire
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has several advantages for use in lab experiments. It is readily available and can be synthesized in large quantities. It has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good stability and can be stored for extended periods of time. However, there are also limitations to using AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. It also has limited solubility in aqueous solutions, which can affect its bioavailability. Further studies are needed to address these limitations.
Orientations Futures
There are several future directions for research on AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. One direction is to further explore its mechanism of action and identify its molecular targets. This will help to better understand its potential uses and limitations. Another direction is to study its potential use as a fluorescent probe for imaging and detection of cancer cells. This could have important applications in cancer diagnosis and treatment. Further studies are also needed to optimize its synthesis method and improve its solubility in aqueous solutions. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Conclusion
In conclusion, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized and it has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. Its mechanism of action and biochemical and physiological effects are still being studied. AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has advantages and limitations for use in lab experiments, and there are several future directions for research on this compound. Overall, AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has potential for a variety of scientific research applications, and further studies are needed to fully explore its potential.
Méthodes De Synthèse
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- can be synthesized through a multi-step process starting with the reaction of 3-methoxybenzaldehyde with ethylmagnesium bromide to form 3-ethyl-3-(m-methoxyphenyl)propanal. This intermediate is then reacted with sodium cyanoborohydride and acetic acid to yield AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL-. The synthesis of AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- has been optimized to increase yield and purity, and it is now readily available for scientific research purposes.
Propriétés
Numéro CAS |
19832-31-6 |
|---|---|
Nom du produit |
AZETIDINE, 3-ETHYL-3-(m-METHOXYPHENYL)-1-METHYL- |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
3-ethyl-3-(3-methoxyphenyl)-1-methylazetidine |
InChI |
InChI=1S/C13H19NO/c1-4-13(9-14(2)10-13)11-6-5-7-12(8-11)15-3/h5-8H,4,9-10H2,1-3H3 |
Clé InChI |
YBEDBXNUCCCITN-UHFFFAOYSA-N |
SMILES |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
SMILES canonique |
CCC1(CN(C1)C)C2=CC(=CC=C2)OC |
Autres numéros CAS |
19832-31-6 |
Synonymes |
3-Ethyl-3-(m-methoxyphenyl)-1-methylazetidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)






